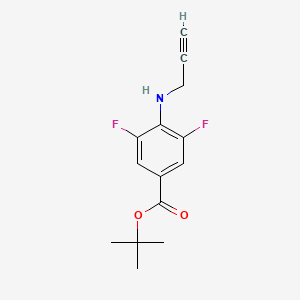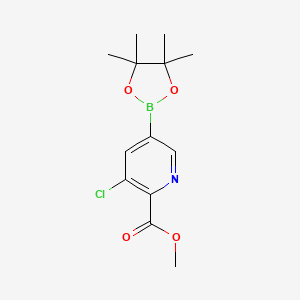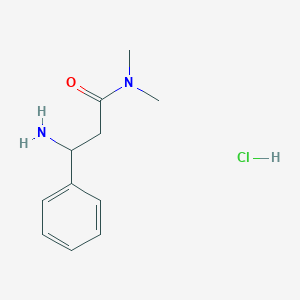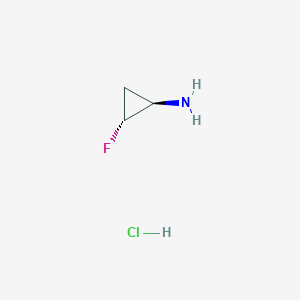![molecular formula C13H17N3O B2946640 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile CAS No. 2201871-06-7](/img/structure/B2946640.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile is a synthetic organic compound that has garnered attention due to its unique structural features and versatile reactivity. The compound features a pyridine ring substituted with a tert-butylazetidin-3-yloxy group and a nitrile functional group, making it a valuable candidate for various chemical, biological, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile can be achieved through a multi-step process:
Starting Materials: : The synthesis typically begins with commercially available pyridine-3-carboxylic acid and tert-butylazetidine-3-ol.
First Step: : The pyridine-3-carboxylic acid is converted to pyridine-3-carbonitrile using a dehydration agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Second Step: : The tert-butylazetidine-3-ol is then reacted with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the alkoxide.
Final Step: : The alkoxide is subsequently reacted with pyridine-3-carbonitrile under conditions that facilitate the formation of the ether bond, completing the synthesis of this compound.
Industrial Production Methods
While detailed industrial production methods are proprietary and specific to manufacturing entities, the outlined synthetic route can be scaled up using optimized reaction conditions, continuous flow reactors, and efficient purification techniques to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations at the pyridine ring or the azetidine moiety, often leading to the formation of corresponding N-oxides or dehydrogenated products.
Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : The pyridine ring and nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or catalytic systems like palladium (Pd) or platinum (Pt) can be used.
Reduction: : Common reducing agents include LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles like amines, thiols, or halides can react under basic or acidic conditions, often facilitated by phase-transfer catalysts or solvents like dimethylformamide (DMF).
Major Products
The products of these reactions can vary widely, including N-oxides, reduced amines, and various substituted derivatives, highlighting the compound's versatility in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials.
Biology
The compound's structural features make it a candidate for investigating biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore, aiding in the development of new drug candidates targeting various diseases.
Industry
The compound can be employed in the development of specialty chemicals, polymers, and advanced materials due to its reactive functional groups and stable structure.
Mecanismo De Acción
Molecular Targets and Pathways
The specific mechanism by which 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrile and pyridine functionalities allows the compound to engage in hydrogen bonding, pi-stacking, and other non-covalent interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Pyridyloxy)ethanol: : Similar in having a pyridine ring and an ether linkage, but differs in the substituent.
2-(Pyridin-3-yloxy)acetamide: : Contains a similar pyridine and ether linkage but has an amide instead of a nitrile group.
3-Cyano-2-(pyridin-3-yloxy)propanoic acid: : Features both a pyridine ring and nitrile group but has a different overall structure and functional groups.
Uniqueness
2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile stands out due to the tert-butylazetidine group, which imparts unique steric and electronic properties. This differentiates it from other compounds with simpler alkyl or aryl substitutions.
This compound is a fascinating example of how specific structural features can open up a broad range of chemical, biological, and industrial applications.
Propiedades
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-10(7-14)5-4-6-15-12/h4-6,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGYBLFCUSWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)
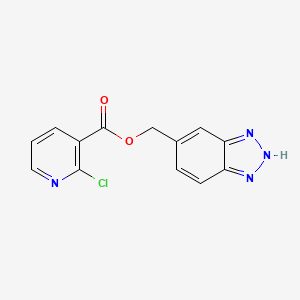
![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)
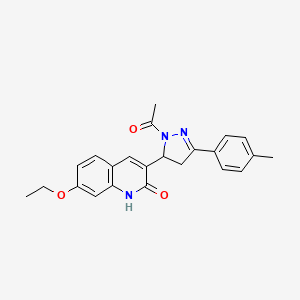
![1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene](/img/structure/B2946564.png)
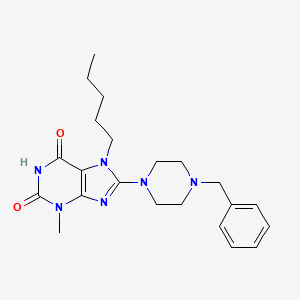
![1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2946570.png)
![dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2946571.png)
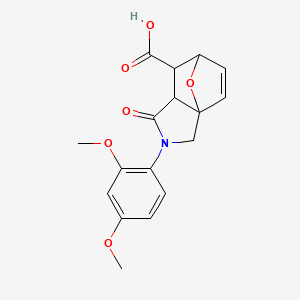
![1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B2946574.png)
